An In-depth Technical Guide to 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (CAS 3274-12-2)
An In-depth Technical Guide to 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one (CAS 3274-12-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Molecule at the Crossroads of Materials Science and Potential Bioactivity
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a fascinating and reactive organic compound that holds a significant position primarily in the field of polymer chemistry and materials science.[1][2] Its unique structure, featuring a cross-conjugated cyclohexadienone ring with a geminal methyl and a trichloromethyl group, makes it a potent photoinitiator and a source of reactive free radicals under UV irradiation. While its most prominent applications are in the formulation of UV-curable coatings, inks, and photoresists, the inherent reactivity of the cyclohexadienone scaffold also places it in a class of molecules that have been explored for their biological activities, including as potential chemotherapeutics.[3] This guide provides a comprehensive technical overview of its synthesis, chemical properties, reactivity, and applications, with a forward-looking perspective on its potential relevance in drug discovery and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical and spectral properties of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is fundamental for its synthesis, purification, and application.
| Property | Value | Source |
| CAS Number | 3274-12-2 | [][5] |
| Molecular Formula | C₈H₇Cl₃O | [][5] |
| Molecular Weight | 225.5 g/mol | [][5] |
| Appearance | Solid | - |
| Melting Point | 103-104 °C (from ligroine) | [5] |
| Boiling Point | 289.0 ± 40.0 °C (Predicted) | [5] |
| Density | 1.419 ± 0.06 g/cm³ (Predicted) | [][5] |
| Storage Temperature | 2-8°C, protect from light | [2][5] |
Expected Spectroscopic Characteristics:
While publicly available, fully interpreted spectra are scarce, the following characteristics can be predicted based on the molecule's structure and data from analogous compounds. This information is crucial for researchers to confirm the identity and purity of the synthesized compound.
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¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the vinyl protons of the cyclohexadienone ring, typically in the range of 6.0-7.0 ppm. The methyl protons would appear as a sharp singlet further upfield, likely around 1.5-2.0 ppm. The exact chemical shifts will be influenced by the solvent used.
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbonyl carbon (C=O) will be the most downfield signal, expected in the region of 180-190 ppm. The vinyl carbons will appear between 120-150 ppm. The quaternary carbon attached to the CCl₃ and CH₃ groups would be a key identifier, likely appearing around 50-60 ppm. The carbon of the trichloromethyl group should be observable in the 90-100 ppm range, and the methyl carbon signal will be significantly upfield.
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IR (Infrared) Spectroscopy: A strong absorption band corresponding to the C=O stretch of the conjugated ketone is expected around 1660-1680 cm⁻¹. C=C stretching vibrations will appear in the 1600-1650 cm⁻¹ region. The C-Cl stretches of the trichloromethyl group will be visible in the fingerprint region, typically between 600-800 cm⁻¹.
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MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak (M⁺) at m/z = 224, with a characteristic isotopic pattern (M, M+2, M+4, M+6) due to the presence of three chlorine atoms. Common fragmentation patterns would include the loss of a chlorine atom (M-35) and the cleavage of the C-CCl₃ bond, leading to a fragment corresponding to the rest of the molecule.
Synthesis and Mechanism: The Zincke-Suhl Reaction
The primary route for the synthesis of 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is the Zincke-Suhl reaction , a specific type of Friedel-Crafts alkylation.[6] This reaction utilizes p-cresol as the starting material and carbon tetrachloride as both the reactant and solvent, with aluminum chloride serving as the catalyst.[6]
Reaction Mechanism
The mechanism of the Zincke-Suhl reaction is a fascinating cascade of electrophilic aromatic substitution followed by a loss of aromaticity.[6]
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Activation of the Electrophile: Aluminum chloride (AlCl₃), a strong Lewis acid, interacts with carbon tetrachloride (CCl₄) to polarize a C-Cl bond, creating a highly electrophilic species, conceptually a trichloromethyl cation equivalent (⁺CCl₃).
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Formation of the Phenoxide: The acidic phenolic proton of p-cresol reacts with aluminum chloride to form an aluminum phenoxide. This enhances the electron-donating ability of the aromatic ring, activating it towards electrophilic attack.
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Electrophilic Attack: The activated aromatic ring of the aluminum phenoxide performs a nucleophilic attack on the electrophilic carbon of the activated carbon tetrachloride. This attack occurs at the para position relative to the oxygen, which is sterically accessible and electronically enriched. This step disrupts the aromaticity of the ring, forming a cyclohexadienyl cation intermediate.
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Rearomatization and Product Formation: In a typical Friedel-Crafts reaction, the intermediate would lose a proton to restore aromaticity. However, in the Zincke-Suhl reaction, the quaternary carbon at the site of attack prevents this. Instead, the reaction proceeds to form the stable cyclohexadienone product. A final aqueous workup is required to hydrolyze the aluminum-oxygen bond and yield the final product.[6]
Caption: Mechanism of the Zincke-Suhl Synthesis.
Representative Experimental Protocol
This protocol is a representative procedure based on the principles of the Zincke-Suhl reaction and should be adapted and optimized under appropriate laboratory safety protocols.
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas scrubber (to neutralize evolved HCl), a suspension of anhydrous aluminum chloride in carbon tetrachloride is prepared under an inert atmosphere (e.g., nitrogen).
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Addition of p-Cresol: A solution of p-cresol in carbon tetrachloride is added dropwise to the stirred suspension at a controlled temperature, typically between 0-5°C, to manage the exothermic reaction.
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Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or GC).
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Work-up: The reaction mixture is then carefully poured onto a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum complexes.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with a suitable solvent (e.g., dichloromethane). The combined organic layers are washed with water, brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization (e.g., from ligroine) or column chromatography to yield the pure 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one.
Chemical Reactivity and Applications
The primary utility of this compound stems from the lability of the C-CCl₃ bond under UV irradiation.
Photochemical Cleavage and Radical Generation
Upon exposure to UV light, 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one undergoes homolytic cleavage of the carbon-chlorine bond to generate a trichloromethyl radical (•CCl₃) and a cyclohexadienonyl radical.[1] These highly reactive radical species can then initiate the polymerization of various monomers, making the compound an effective photoinitiator.[1]
Caption: Photochemical generation of initiating radicals.
This property is leveraged in several industrial applications:[1][2]
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UV-Curable Coatings and Inks: It is used to rapidly cure coatings on various substrates, providing a hard, durable finish upon UV exposure.
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Photoresists: In the manufacturing of microelectronics, it can be a component of photoresist formulations, which are used to create patterns on silicon wafers.
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Adhesives: It can be incorporated into adhesives that cure on demand with UV light, offering advantages in assembly processes.
Relevance in Drug Development: An Area of Potential
While 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one itself is not a known therapeutic agent, its core structure, the cyclohexadienone moiety, is found in a variety of natural products and synthetic molecules with significant biological activity. Furthermore, the inclusion of a trichloromethyl group can profoundly influence a molecule's medicinal chemistry profile.
The Cyclohexadienone Pharmacophore
The cyclohexadienone ring system is a "privileged scaffold" in medicinal chemistry. It is present in numerous compounds that exhibit a range of biological effects, including antibacterial, antiviral, and antitumor activities.[3] For instance, certain derivatives of 2,4,6-trichloro-cyclohexa-2,5-dienone have been investigated as chemotherapeutics.[3] A study on a novel antitumor compound highlighted the 1-hydroxycyclohexa-2,5-dien-4-one group as a key pharmacophore.[] The reactivity of the dienone system, particularly its ability to act as a Michael acceptor, is often implicated in its mechanism of action, allowing it to covalently bind to biological nucleophiles like cysteine residues in proteins.
The Role of the Trichloromethyl Group in Medicinal Chemistry
The trichloromethyl (-CCl₃) group, while less common than the trifluoromethyl (-CF₃) group, can significantly modulate a molecule's properties:
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Lipophilicity: The -CCl₃ group is highly lipophilic, which can enhance a molecule's ability to cross cell membranes. This is a critical factor for drug efficacy, particularly for agents targeting intracellular components.
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Steric Bulk: The size of the -CCl₃ group can influence how a molecule fits into the binding pocket of a target protein, potentially enhancing selectivity or potency.
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Metabolic Stability: The C-Cl bonds are generally stable under physiological conditions, which can improve the metabolic stability and pharmacokinetic profile of a drug candidate.
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Bio-reductive Activation: In some contexts, trichloromethyl groups can be reductively metabolized in hypoxic (low oxygen) environments, such as those found in solid tumors. This can lead to the formation of reactive radical species that can induce cell death, a strategy that has been explored in the design of hypoxia-activated prodrugs.
Given these properties, 4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one and its analogues represent an interesting, albeit underexplored, area for medicinal chemistry research. The combination of a reactive pharmacophore with a lipophilic, sterically demanding, and potentially bio-activatable group suggests that this class of compounds could be a starting point for the design of novel therapeutic agents.
Safety and Handling
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a reactive chemical and should be handled with appropriate care in a laboratory setting.
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Photosensitivity: The compound is sensitive to light and should be stored in a cool, dark place to prevent degradation and unwanted radical formation.[2]
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Irritation: It may cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times.
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Handling: All manipulations should be carried out in a well-ventilated fume hood to avoid inhalation of any dust or vapors.
Conclusion
4-Methyl-4-(trichloromethyl)cyclohexa-2,5-dien-1-one is a molecule of significant industrial importance, primarily serving as a robust photoinitiator in the polymer and materials science sectors. Its synthesis via the Zincke-Suhl reaction and its mechanism of photochemical radical generation are well-understood chemical principles. While its direct application in drug development has not been reported, its structural components—the reactive cyclohexadienone scaffold and the modulating trichloromethyl group—are features of considerable interest in medicinal chemistry. Future research into the biological activity of this and related compounds could open new avenues for its application, bridging the gap between materials science and the development of novel therapeutics.
References
-
Zincke–Suhl reaction. In: Wikipedia. ; 2023. Available at: [Link]
- Yuan Q, Liu Z, Xiong C, et al. A novel, broad-spectrum antitumor compound containing the 1-hydroxycyclohexa-2,5-dien-4-one group: the disclosure of a new antitumor pharmacophore in protoapigenone 1. Bioorg Med Chem Lett. 2011;21(11):3427-30.
- Gambacorta G, Teo QH, Baxendale IR. 2,4,6-Trichloro-cyclohexa-2,5-dienone. Molbank. 2023;2023(1):M1569.
-
ChemSynthesis. 4-chloro-4-methyl-2,5-cyclohexadien-1-one. Available at: [Link]
Sources
- 1. chemsynthesis.com [chemsynthesis.com]
- 2. 4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE) - Career Henan Chemical Co. [coreychem.com]
- 3. mdpi.com [mdpi.com]
- 5. 3274-12-2 CAS MSDS (4-METHYL-4-TRICHLOROMETHYL-2,5-CYCLOHEXADIEN-1-ONE)) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Zincke–Suhl reaction - Wikipedia [en.wikipedia.org]
